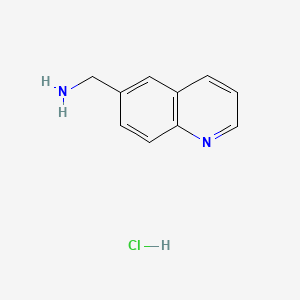

Quinolin-6-ylmethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinolin-6-ylmethanamine hydrochloride has been utilized in the field of organic synthesis. For instance, it played a role in the Rhodium (III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, facilitated by C (sp³)-H bond activation under oxidant-free conditions.Molecular Structure Analysis

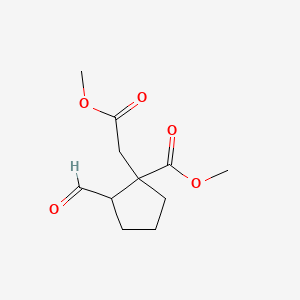

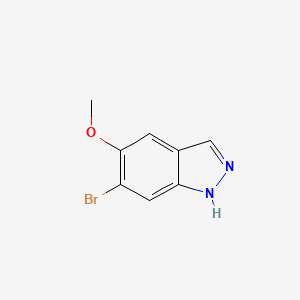

The molecular formula of Quinolin-6-ylmethanamine hydrochloride is C10H11ClN2. The InChI code is 1S/C10H10N2.ClH/c11-7-8-3-4-10-9 (6-8)2-1-5-12-10;/h1-6H,7,11H2;1H and the InChI key is LFLZKVGMOFRAED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Quinolin-6-ylmethanamine hydrochloride has a molecular weight of 194.66. It is a solid at room temperature and should be stored in an inert atmosphere .Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

Quinolin-6-ylmethanamine hydrochloride has been utilized in the field of organic synthesis. For instance, it played a role in the Rhodium(III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, facilitated by C(sp³)-H bond activation under oxidant-free conditions. This method offered an efficient approach to synthesize quinolin-8-ylmethanamine derivatives, revealing a catalytically competent intermediate in the process (Wang et al., 2014). Similarly, Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides to yield quinolin-8-ylmethanamines under mild conditions highlight its catalytic importance (Liu et al., 2015).

Development of Novel Fungicides and Antibacterial Agents

Quinolin-6-ylmethanamine hydrochloride derivatives have been explored in the synthesis of new fungicides and antibacterial agents. An example includes the synthesis of quinolin-6-yloxyacetamide fungicides through Newman–Kwart Rearrangement, where oxygen atoms in the original structures were replaced by sulfur atoms or a methylene bridge, offering potential in fungicidal applications (Kessabi et al., 2016).

Anticancer Research

The compound has been examined for its potential in anticancer therapy. In one study, quinolin-8-ylmethanamine derivatives, synthesized through C(sp³)-H amination, were evaluated for cytotoxicity against human breast and prostate adenocarcinoma cells, indicating potential therapeutic applications (Jeong et al., 2017). Furthermore, other quinoline derivatives have been synthesized and evaluated for anticancer activity against a variety of cancer cell lines, suggesting the scope of quinoline scaffolds in cancer drug discovery (Solomon & Lee, 2011).

Application in Corrosion Inhibition

Quinolin-6-ylmethanamine hydrochloride and its derivatives have been investigated for their effectiveness in inhibiting corrosion, particularly on mild steel in acidic environments. This includes studies on derivatives like 2-(quinolin-2-yl)quinazolin-4(3H)-one and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid, which demonstrated strong inhibitory effects on steel corrosion in hydrochloric acid, pointing towards their potential application in industrial corrosion protection (Jiang et al., 2018).

Development of Fluorescent Chemosensors

The compound has been used in the development of fluorescent chemosensors. For instance, a study involved synthesizing a sensor with a quinoline group as the fluorogenic unit for selective detection and distinction of Zn(2+) ions from Cd(2+), showcasing its utility in analytical chemistry and environmental monitoring (Li et al., 2014).

Safety And Hazards

Quinolin-6-ylmethanamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

quinolin-6-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLZKVGMOFRAED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-6-ylmethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)